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molecular formula C5H6N2O3 B1234923 Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No. 56503-39-0

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384934B2

Procedure details

Dilute aqueous saturated sodium bicarbonate (560 mL) with deionized water (700 mL). and stir the solution while addinng ethyl cyanoglyoxylate-2-oxime (70.0 g, 493 mmol), in portions (note: some off-gassing and a gentle endotherm were observed). Add sodium dithionite (238 g, 1.37 mol, 2.8 eq.) in portions and stir at rt. After 2.5-3 hours, during this time the reaction was monitored by TLC (EtOAc, I2 stain), saturate the solution with sodium chloride (400 g), and extract the product CH2Cl2 (1×500 mL, 3×250 mL), making sure solid NaCl was visible (more added if necessary) during the extractions. Combine the organic layers, dry over (MgSO4), filter, and concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.) to afford 19.6 g (31%) crude amino-cyano-acetic acid ethyl ester which was used immediately in the next reaction.
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
238 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
700 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[C:6]([C:8](=[N:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].S(S([O-])=O)([O-])=O.[Na+].[Na+].II>CCOC(C)=O.O>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([NH2:14])[C:6]#[N:7])[CH3:13] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
560 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=NO
Step Three
Name
Quantity
238 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
and stir the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
saturate the solution with sodium chloride (400 g)
EXTRACTION
Type
EXTRACTION
Details
extract the product CH2Cl2 (1×500 mL, 3×250 mL)
ADDITION
Type
ADDITION
Details
more added if necessary)
EXTRACTION
Type
EXTRACTION
Details
during the extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.)

Outcomes

Product
Details
Reaction Time
2.75 (± 0.25) h
Name
Type
product
Smiles
C(C)OC(C(C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07384934B2

Procedure details

Dilute aqueous saturated sodium bicarbonate (560 mL) with deionized water (700 mL). and stir the solution while addinng ethyl cyanoglyoxylate-2-oxime (70.0 g, 493 mmol), in portions (note: some off-gassing and a gentle endotherm were observed). Add sodium dithionite (238 g, 1.37 mol, 2.8 eq.) in portions and stir at rt. After 2.5-3 hours, during this time the reaction was monitored by TLC (EtOAc, I2 stain), saturate the solution with sodium chloride (400 g), and extract the product CH2Cl2 (1×500 mL, 3×250 mL), making sure solid NaCl was visible (more added if necessary) during the extractions. Combine the organic layers, dry over (MgSO4), filter, and concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.) to afford 19.6 g (31%) crude amino-cyano-acetic acid ethyl ester which was used immediately in the next reaction.
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
238 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
700 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[C:6]([C:8](=[N:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].S(S([O-])=O)([O-])=O.[Na+].[Na+].II>CCOC(C)=O.O>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([NH2:14])[C:6]#[N:7])[CH3:13] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
560 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=NO
Step Three
Name
Quantity
238 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
and stir the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
saturate the solution with sodium chloride (400 g)
EXTRACTION
Type
EXTRACTION
Details
extract the product CH2Cl2 (1×500 mL, 3×250 mL)
ADDITION
Type
ADDITION
Details
more added if necessary)
EXTRACTION
Type
EXTRACTION
Details
during the extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.)

Outcomes

Product
Details
Reaction Time
2.75 (± 0.25) h
Name
Type
product
Smiles
C(C)OC(C(C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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